molecular formula C9H7ClN2O3 B6222786 methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate CAS No. 2758001-84-0

methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No. B6222786
CAS RN: 2758001-84-0
M. Wt: 226.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate (MOCP) is an organic compound that has been studied for its potential applications in scientific research. MOCP has been used in a variety of experiments in the laboratory, including as a reagent for organic synthesis and as a catalyst for various reactions. It has also been used in the development of new drugs and therapeutic agents.

Scientific Research Applications

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for various reactions, and as a precursor for the development of new drugs and therapeutic agents. methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has also been used as a tool for studying the structure and reactivity of molecules in the laboratory. Additionally, methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has been studied for its potential applications in biochemistry, as it has been found to be a potent inhibitor of several enzymes.

Mechanism of Action

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has been found to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is able to reduce the production of these hormones, thus reducing inflammation and pain.
Biochemical and Physiological Effects
methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the enzyme COX-2. Additionally, methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has been found to have antioxidant and anti-cancer properties. It has also been found to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in the laboratory environment. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe for use in the laboratory. However, there are some limitations to using methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate in laboratory experiments. It is not soluble in water, and it is sensitive to light and air, making it difficult to work with in the laboratory.

Future Directions

The potential applications of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate in scientific research are vast and varied. One potential future direction for research is to explore the use of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate as a potential therapeutic agent for the treatment of inflammation and pain. Additionally, further research could be done to explore the potential applications of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate in biochemistry and other areas of scientific research. Additionally, further research could be done to explore the potential uses of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate as a reagent in organic synthesis and as a catalyst for various reactions. Finally, further research could be done to explore the potential applications of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate in the development of new drugs and therapeutic agents.

Synthesis Methods

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can be synthesized using a two-step reaction involving the reaction of chloromethyl pyridine-6-carboxylic acid with 1,3-dioxazole in the presence of a base, followed by the addition of methyl iodide. The reaction of the acid and 1,3-dioxazole produces methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate. The methyl iodide is then added to form the methyl ester of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves the reaction of 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid with methanol in the presence of a base.", "Starting Materials": [ "2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid", "Methanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid to a round-bottom flask", "Add methanol and base to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate" ] }

CAS RN

2758001-84-0

Product Name

methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.